4-(Isopropyl(methyl)amino)butanenitrile
Description
4-(Isopropyl(methyl)amino)butanenitrile (CAS: 1466736-24-2) is a nitrile derivative with an isopropyl(methyl)amino substituent at the fourth carbon of the butanenitrile backbone. Its molecular formula is C₁₀H₂₀N₂, and it has a molecular weight of 168.28 g/mol . The compound features a polar amino group, which enhances its solubility in polar solvents, and a nitrile group, which contributes to its reactivity in organic syntheses (e.g., nucleophilic additions or reductions).
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]butanenitrile |
InChI |
InChI=1S/C8H16N2/c1-8(2)10(3)7-5-4-6-9/h8H,4-5,7H2,1-3H3 |
InChI Key |
DBHFHGLQXFGRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
A common approach to preparing amine-substituted butanenitriles involves:
- Formation of a suitable halo- or acetoxy-substituted butane intermediate,
- Nucleophilic substitution with the desired amine (e.g., isopropyl(methyl)amine),
- Hydrolysis or further functional group transformation to yield the target amino nitrile.
Detailed Preparation Route from Patent Literature
A patented method (US20180029973A1) describes the preparation of related compounds such as 4-isopropylamino-1-butanol starting from 4-bromo-1-acetoxyl butane, which can be adapted for the preparation of 4-(Isopropyl(methyl)amino)butanenitrile by substituting the hydroxyl group with a nitrile group in the final steps or by modifying the intermediate accordingly.
Stepwise Synthesis Outline:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 4-bromo-1-acetoxyl butane | Tetrahydrofuran + acetic acid solution of hydrogen bromide, vacuum distillation | Yields colorless clear liquid intermediate |
| 2 | Nucleophilic substitution with isopropyl amine | 4-bromo-1-acetoxyl butane + isopropyl amine, acetonitrile solvent, 0–30°C, 5 hours | Molar ratio amine to bromo compound 1:1 to 10:1; yields 4-isopropylamino-1-acetoxyl butane (92% yield) |
| 3 | Hydrolysis to 4-isopropylamino-1-butanol | Acidic or alkaline hydrolysis (sulfuric acid, p-toluenesulfonic acid or NaOH, KOH, LiOH), 0–30°C | Hydrolysis solvent: water, methanol, ethanol; yields product with >99.5% purity |
This method emphasizes mild reaction conditions, environmental friendliness, and industrial feasibility without requiring special equipment.
Analytical Data Example (1H-NMR for 4-isopropylamino-1-acetoxyl butane):
Alternative Synthetic Approaches
Another approach involves reductive amination of 4-aminobutanol with acetone under catalytic hydrogenation conditions using platinum oxide catalyst at 2-3 atmospheres for 48 hours, yielding 4-isopropylamino-1-butanol. However, this method requires expensive catalysts and high-pressure equipment, limiting industrial applicability.
Summary Tables of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution of 4-bromo-1-acetoxyl butane | Tetrahydrofuran, acetic acid HBr | Isopropyl amine, acetonitrile | 0–30°C, 5 h | ~92% | Mild, cost-effective, scalable, environmentally friendly | Requires intermediate synthesis |
| Reductive amination of 4-aminobutanol | 4-aminobutanol, acetone | Platinum oxide, H2 gas | 2-3 atm, 48 h | High | Direct, well-established | Expensive catalyst, high-pressure equipment |
| Oxidative cyclization of aminophenylbutanenitriles | 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles | Base, oxidant | One-pot, mild | Improved yields in complex systems | Enables N-alkylation | Complex substrates, not direct for simple butanenitriles |
Chemical Reactions Analysis
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Nitriles can undergo hydrolysis to form carboxylic acids or amides, depending on the reaction conditions.
Substitution: The cyano group in nitriles can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst.
Hydrolysis Agents: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Substitution Reagents: Ammonia, alkyl halides.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids, amides.
Substitution: Amines, other substituted nitriles.
Scientific Research Applications
4-(Isopropyl(methyl)amino)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Isopropyl(methyl)amino)butanenitrile depends on its specific applicationThe cyano group can participate in nucleophilic and electrophilic reactions, while the isopropyl(methyl)amino group can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(Isopropyl(methyl)amino)butanenitrile with key analogs:
Research Findings and Comparative Analysis
Physicochemical Properties
- Solubility: The amino group in this compound improves water solubility compared to hydrophobic silane or thioether derivatives.
- Thermal Stability: Silane-containing nitriles exhibit higher thermal stability (e.g., decomposition temperatures >200°C) due to robust silicon-carbon bonds, whereas amino-substituted nitriles may decompose at lower temperatures .
Limitations and Alternatives
- The discontinued status of this compound necessitates the use of alternatives like 4-(dimethylamino)butanenitrile (if available) or silane-based nitriles for similar reactivity profiles.
Biological Activity
4-(Isopropyl(methyl)amino)butanenitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant case studies.
Binding Affinity Studies
Research indicates that this compound exhibits significant binding affinity to various biological targets. Interaction studies typically assess how this compound interacts with specific receptors or enzymes through binding assays. Techniques such as fluorescence anisotropy and surface plasmon resonance are commonly employed to evaluate these interactions, which are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects.
Potential Therapeutic Applications
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Its structural similarities to known antidepressants could contribute to this activity.
- Analgesic Properties : There is emerging evidence that this compound may also possess analgesic properties, warranting further investigation into its pain-relieving capabilities.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique biological profile. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Butane backbone, nitrile group | Potential antidepressant |
| 4-(Methylamino)butanenitrile | Butane backbone, amino group | Moderate activity |
| N,N-Diisopropylbutanamide | Amide functional group | Varies based on derivatives |
| 2-(Isopropylamino)-3-methylbutanenitrile | Branched chain, nitrile group | Similar pharmacological effects |
This comparison highlights the distinctiveness of this compound due to its combination of structural features that may confer unique biological properties not fully realized in its analogs.
Study on Antidepressant Effects
A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting its potential utility in treating mood disorders.
Analgesic Activity Investigation
Another investigation focused on the analgesic properties of the compound using various pain models. The findings demonstrated that administration of this compound resulted in notable pain relief, comparable to established analgesics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Isopropyl(methyl)amino)butanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a halogenated butanenitrile precursor with isopropyl(methyl)amine under reflux in aprotic solvents (e.g., acetonitrile or DMF). Catalytic bases like K₂CO₃ enhance amine reactivity .
- Critical Parameters :
- Temperature: 80–100°C (prevents side reactions like nitrile hydrolysis).
- Solvent polarity: Higher polarity improves nucleophilicity of the amine.
- Yield optimization: Reported yields range from 65–85% depending on stoichiometric ratios (amine:halide = 1.2:1) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : NMR peaks at δ 1.0–1.2 ppm (isopropyl CH₃), δ 2.8–3.0 ppm (N–CH₃), and δ 2.4–2.6 ppm (CH₂–CN) confirm substitution patterns .
- IR : A sharp absorption band at ~2240 cm⁻¹ confirms the nitrile group .
- HRMS : Molecular ion [M+H]+ at m/z 155.13 (calculated for C₈H₁₅N₂) .
Q. What functional groups in this compound contribute to its reactivity?
- Key Groups :
- Nitrile (-CN) : Electrophilic, participates in hydrolysis (to amides/carboxylic acids) or reduction (to primary amines) under catalytic hydrogenation (Pd/C, H₂) .
- Tertiary amine : Acts as a weak base; forms salts with strong acids (e.g., HCl), altering solubility for purification .
Advanced Research Questions
Q. How do steric effects from the isopropyl(methyl)amino group influence regioselectivity in cross-coupling reactions?
- Mechanistic Insight : The bulky isopropyl group hinders nucleophilic attack at the β-position of the nitrile, directing reactions (e.g., Grignard additions) to the α-position. Computational studies (DFT) show a 12–15 kJ/mol energy barrier difference between α/β pathways .
- Case Study : Nickel-catalyzed Negishi coupling with aryl zinc reagents favors α-arylation (85% yield) over β (≤10%) due to steric hindrance .
Q. What contradictions exist in reported biological activity data, and how can they be resolved?
- Data Conflicts :
- Antimicrobial assays : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from solvent choice (DMSO vs. aqueous buffer) altering compound solubility .
- Enzyme inhibition : Conflicting IC₅₀ values for acetylcholinesterase (2 µM vs. 10 µM) suggest pH-dependent protonation of the tertiary amine affecting binding .
- Resolution : Standardize assay conditions (solvent, pH, temperature) and validate with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies enable enantiomeric resolution of this compound derivatives?
- Chiral Separation :
- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Resolution factor (Rₛ) >1.5 achieved for diastereomeric amides .
- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer (ee >95% reported) .
Key Recommendations for Researchers
- Synthesis : Optimize steric hindrance by adjusting amine substituents to control reaction regioselectivity .
- Biological Assays : Pre-saturate buffers with compound to avoid solubility-driven false negatives .
- Computational Modeling : Use DFT to predict reaction pathways and validate with kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
